6-Chloro-5-methylpyrimidin-4-amine

Description

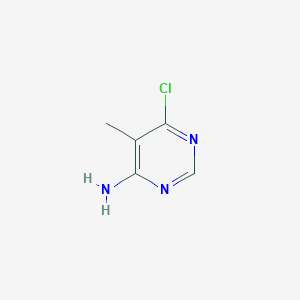

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIGQYDCSFFHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620319 | |

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14394-56-0 | |

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. As a heterocyclic amine, its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and presents a logical workflow for its characterization. All quantitative data is summarized for clarity, and logical relationships are visualized to aid in understanding the experimental processes.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME). The available data for this compound, primarily from computational models, are presented below.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₆ClN₃ | --- | --- |

| Molecular Weight | 143.57 g/mol | Computed | PubChem[1] |

| Melting Point | Not available | Experimental | --- |

| Boiling Point | Not available | Experimental | --- |

| Solubility | Not available | Experimental | --- |

| logP (Octanol-Water Partition Coefficient) | 0.9 | Computed | PubChem[2] |

| pKa (Acid Dissociation Constant) | Not available | Experimental | --- |

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental protocols. The following sections detail standard methodologies for the key experiments cited.

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted pyrimidines. A potential precursor is 4,6-dichloro-5-methylpyrimidine, which can undergo nucleophilic substitution with ammonia or an appropriate amine source.

General Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-methylpyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Amination: Add an excess of aqueous ammonia or a solution of the desired amine to the flask.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point.

Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

Protocol (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values.

Protocol (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the physicochemical characterization of a compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive experimental data for this specific molecule is limited, the provided computational data and general experimental protocols offer a robust framework for its scientific investigation. The presented workflow for physicochemical characterization serves as a practical guide for researchers in the fields of chemistry and drug development, ensuring a systematic and thorough evaluation of this and other novel chemical entities. Further experimental validation of the computed properties is highly recommended to build a more complete and accurate profile of this compound.

References

Navigating the Landscape of Chloro-Methyl-Pyrimidinamines: A Technical Guide

An in-depth analysis of 6-Chloro-5-methylpyrimidin-4-amine and its structural isomers for researchers and drug development professionals.

Initial searches for the chemical entity "this compound" did not yield a conclusive result for a compound with this specific nomenclature in major chemical databases. This suggests that the name may be ambiguous or less commonly used. However, the search results revealed a closely related and well-documented structural isomer, 5-Chloro-6-methylpyrimidin-4-amine , which is likely the compound of interest. This technical guide will focus on the structure, nomenclature, and available data for this primary compound, while also providing a comparative analysis of other relevant isomers to offer a comprehensive overview for research and development purposes.

Structure and Nomenclature

The core of this family of compounds is a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms. The nomenclature specifies the positions of the substituent groups—a chloro group, a methyl group, and an amine group—on this ring.

Primary Compound: 5-Chloro-6-methylpyrimidin-4-amine

This compound, with the CAS number 13040-89-6, has the chloro and methyl groups at adjacent positions on the pyrimidine ring.[1]

Caption: Structure of 5-Chloro-6-methylpyrimidin-4-amine.

IUPAC Name: 5-chloro-6-methylpyrimidin-4-amine[1] Canonical SMILES: CC1=C(C(=NC=N1)N)Cl[1] InChI Key: LTRUFLKTFQXHEC-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

Quantitative data for 5-Chloro-6-methylpyrimidin-4-amine and its isomers are summarized below. This allows for a clear comparison of their fundamental properties.

| Property | 5-Chloro-6-methylpyrimidin-4-amine | 4-Chloro-5-methylpyrimidin-2-amine | 6-Chloro-2-methylpyrimidin-4-amine | 4-Chloro-6-methylpyrimidin-2-amine | 6-Chloro-N-methylpyrimidin-4-amine |

| CAS Number | 13040-89-6[1] | 20090-58-8[2] | 1749-68-4[3] | 5600-21-5[4][5] | 65766-32-7[6][7] |

| Molecular Formula | C₅H₆ClN₃[1] | C₅H₆ClN₃[2] | C₅H₆ClN₃[3] | C₅H₆ClN₃[5] | C₅H₆ClN₃[6] |

| Molecular Weight | 143.57 g/mol [1] | 143.57 g/mol [2] | 143.57 g/mol | 143.57 g/mol [5] | 143.57 g/mol [6] |

| Melting Point | Not available | Not available | Not available | 183-186 °C[4] | Not available |

| Topological Polar Surface Area | 51.8 Ų[1] | 51.8 Ų[2] | Not available | 51.8 Ų[5] | 37.8 Ų |

| XLogP3-AA | 0.9 | 1.2[2] | Not available | 1.2[5] | 1.5 |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 5-Chloro-6-methylpyrimidin-4-amine are not detailed in the provided results, a general synthetic approach for related polysubstituted aminopyrimidines involves a sequence of nucleophilic aromatic substitution (SNAr) reactions.

A representative workflow for the synthesis of a related compound, N-Cyclopentyl-8-methyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-amine, starting from a substituted pyrimidine is described.[8] This highlights a potential synthetic strategy that could be adapted.

General Workflow for Synthesis of Substituted Aminopyrimidines:

Caption: A generalized synthetic pathway for polysubstituted aminopyrimidines.

Illustrative Experimental Protocol (Adapted for a related compound): [8]

-

Synthesis of Monoamino Derivative: The starting 4,6-dichloropyrimidine is reacted with a primary amine (e.g., cyclopentylamine) to yield the monoamino-substituted product through an SNAr reaction.

-

Modification of the Pyrimidine Ring: A functional group at position 5 (e.g., a methoxy group) can be cleaved using reagents like boron tribromide (BBr₃) to yield a hydroxyl group.

-

Alkylation and Cyclization: The resulting hydroxypyrimidine is then reacted with an aminoalkyl chloride in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile and DMF). This can lead to an intramolecular SNAr cyclization, forming a more complex heterocyclic system. The reaction mixture is typically heated, followed by an aqueous workup and purification by flash chromatography.

Comparative Analysis of Isomers

The positioning of the methyl, chloro, and amine groups on the pyrimidine ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

Logical Relationship of Isomers:

Caption: Relationship between the primary compound and its key isomers.

The distinction between ring-methylation and N-methylation is crucial. In 6-Chloro-N-methylpyrimidin-4-amine , the methyl group is attached to the exocyclic amine nitrogen, which will impart different chemical properties (e.g., hydrogen bonding capability, basicity) compared to its ring-methylated counterparts.

Applications and Relevance

Substituted pyrimidines are a cornerstone in medicinal chemistry. For instance, the related compound 6-Chloro-5-methylpyridin-2-amine (note the pyridine core) is a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis.[9][10] This underscores the potential of this class of molecules as building blocks for pharmacologically active agents. The various isomers of chloro-methyl-pyrimidinamine are likely explored as intermediates in the synthesis of kinase inhibitors, anti-viral agents, and other therapeutics.

References

- 1. 5-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 43829403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 65766-32-7|6-Chloro-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-5-methylpyrimidin-4-amine and Its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Chloro-5-methylpyrimidin-4-amine and its closely related, more extensively documented isomers. Due to the limited availability of data for this compound, this document focuses on the better-characterized isomers: 6-chloro-N-methylpyrimidin-4-amine, 6-chloro-2-methylpyrimidin-4-amine, and 2-chloro-5-methylpyrimidin-4-amine. This guide details their chemical properties, synthesis protocols, biological activities, and their relevance in drug discovery, particularly as kinase inhibitors.

Chemical and Physical Properties

The physicochemical properties of these closely related isomers are summarized below. It is important to note the distinct CAS numbers and IUPAC names to ensure the correct identification of each compound.

| Property | 6-chloro-N-methylpyrimidin-4-amine | 6-chloro-2-methylpyrimidin-4-amine | 2-chloro-5-methylpyrimidin-4-amine |

| IUPAC Name | 6-chloro-N-methylpyrimidin-4-amine[1] | 6-chloro-2-methylpyrimidin-4-amine[2] | 2-chloro-5-methylpyrimidin-4-amine[3] |

| Synonyms | 4-Chloro-6-(methylamino)pyrimidine | 4-Amino-6-chloro-2-methylpyrimidine | 4-Amino-2-chloro-5-methylpyrimidine |

| CAS Number | 65766-32-7[1] | 1749-68-4[2] | 14394-70-8[3] |

| Molecular Formula | C₅H₆ClN₃[1] | C₅H₆ClN₃[2] | C₅H₆ClN₃[3] |

| Molecular Weight | 143.57 g/mol [1] | 143.57 g/mol [2] | 143.57 g/mol [3] |

| Canonical SMILES | CNC1=CC(=NC=N1)Cl[1] | CC1=NC(=CC(=N1)Cl)N[2] | CC1=C(N=C(N=C1)Cl)N |

| InChIKey | WZVLJUBTIWFTIE-UHFFFAOYSA-N[1] | SSAYHQQUDKQNAC-UHFFFAOYSA-N[2] | ZCQWIJBRCXQUNP-UHFFFAOYSA-N |

| Computed Properties | |||

| XLogP3 | 1.5 | 1.2 | 1.2 |

| Hydrogen Bond Donors | 1 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Synthesis and Experimental Protocols

The synthesis of chloromethylated pyrimidinamines often involves multi-step processes. Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted for the synthesis of the title compounds.

Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (A Precursor for related compounds)

This protocol describes the synthesis of a precursor that can be subsequently modified to obtain various pyrimidine derivatives.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidine (5.20 g, 27 mmol), N-methylbenzenamine (3.2 mL, 32 mmol), and triethylamine (7.6 mL, 54 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Concentrate the mixture in vacuo.

-

Dilute the residue with water and extract with ethyl acetate (EtOAc).

-

Wash the organic phase with 1 M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the crude solid product.

-

-

Purification: Recrystallize the crude product from methanol to obtain pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.

Synthesis of 2-Chloro-4-methylpyrimidin-5-amine

This three-step synthesis involves the formation of the pyrimidine ring, followed by nitration and subsequent reduction.

Experimental Protocol:

Step 1: Pyrimidine Ring Formation (Synthesis of 2-Chloro-4-methylpyrimidine)

-

Reaction Setup: In a suitable reaction vessel, combine 2,6-dichloro-4-methylpyrimidine with zinc powder and a catalytic amount of iodine in a mixture of ethanol and water.

-

Reaction: Heat the mixture to reflux (approximately 70°C) and stir for 4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove solids.

-

Concentrate the filtrate.

-

Extract the aqueous residue with dichloromethane (DCM).

-

Dry the combined organic phases and concentrate.

-

-

Purification: Purify the crude product by column chromatography to yield 2-chloro-4-methylpyrimidine.

Step 2: Nitration (Synthesis of 2-Chloro-4-methyl-5-nitropyrimidine)

-

Reaction Setup: Cool a solution of 2-chloro-4-methylpyrimidine in concentrated sulfuric acid (H₂SO₄) to 0°C.

-

Reaction: Slowly add fuming nitric acid (HNO₃) to the cooled solution. After the addition is complete, warm the mixture to 60°C and stir.

-

Work-up:

-

Pour the reaction mixture onto ice.

-

Neutralize the solution with a suitable base.

-

Filter the resulting precipitate, wash with water, and dry to obtain 2-chloro-4-methyl-5-nitropyrimidine.

-

Step 3: Reduction (Synthesis of 2-Chloro-4-methylpyrimidin-5-amine)

A detailed protocol for this specific reduction was not found in the search results. However, a common method for reducing a nitro group to an amine in a related synthesis involves using iron powder and ammonium chloride in an ethanol/water mixture under reflux.[4]

Biological Activity and Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. They are particularly prominent as kinase inhibitors in cancer therapy.

Anticancer and Kinase Inhibitory Activity

The pyrimidine scaffold is a well-established "hinge-binding" motif for many protein kinases.[5] This structural feature allows pyrimidine-based compounds to competitively inhibit the ATP-binding site of kinases, thereby modulating their activity. The dysregulation of kinase activity is a known driver of cancer progression, making kinase inhibitors a critical class of anticancer drugs.[6]

Several FDA-approved kinase inhibitors are based on the pyrimidine core.[5] The introduction of various substituents on the pyrimidine ring, such as chloro and methyl groups, allows for the fine-tuning of potency and selectivity against specific kinases.

Potential Signaling Pathways

Given their role as kinase inhibitors, 6-chloro-methylpyrimidin-4-amine derivatives could potentially modulate numerous signaling pathways critical for cell growth, proliferation, and survival. A key example is the JAK-STAT signaling pathway, which is often targeted by pyrimidine-based inhibitors.[6]

References

- 1. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Navigating the Isomeric Landscape of Chloromethylated Pyrimidine Amines: A Technical Guide

An In-depth Examination of the Physicochemical Properties, Synthesis, and Analysis of Key 6-Chloropyrimidin-4-amine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The precise identification and characterization of chemical compounds are fundamental to research and development in the pharmaceutical and chemical industries. The compound "6-Chloro-5-methylpyrimidin-4-amine" as named, presents a degree of ambiguity as it is not readily found in major chemical databases. However, this nomenclature strongly suggests an interest in a class of closely related and isomeric compounds that are of significant interest as intermediates in organic synthesis. This technical guide aims to provide comprehensive data on the most probable candidate structures that align with the user's query, thereby offering a valuable resource for researchers working with chloromethylated pyrimidine amines.

This whitepaper will focus on two primary, commercially available isomers: 6-Chloro-N-methylpyrimidin-4-amine and 6-Chloro-2-methylpyrimidin-4-amine . We will present a comparative analysis of their key physicochemical properties, a representative synthetic protocol, and a visualization of the synthetic workflow.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the fundamental physicochemical properties is crucial for the effective handling, characterization, and application of these compounds. The following table summarizes the key quantitative data for the two primary isomers of interest.

| Property | 6-Chloro-N-methylpyrimidin-4-amine | 6-Chloro-2-methylpyrimidin-4-amine |

| Molecular Formula | C₅H₆ClN₃ | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol [1] | 143.57 g/mol [2] |

| CAS Number | 65766-32-7[1] | 1749-68-4[2] |

| IUPAC Name | 6-chloro-N-methylpyrimidin-4-amine[1] | 6-chloro-2-methylpyrimidin-4-amine[2] |

| Synonyms | 4-Chloro-6-(methylamino)pyrimidine[3] | 4-Amino-6-chloro-2-methylpyrimidine[2] |

| Physical Form | Solid[3] | Solid |

| Melting Point | Not available | 183-186 °C |

| InChI Key | WZVLJUBTIWFTIE-UHFFFAOYSA-N[1] | SSAYHQQUDKQNAC-UHFFFAOYSA-N[2] |

| SMILES | CNC1=CC(=NC=N1)Cl[1] | CC1=NC(=CC(=N1)Cl)N[2] |

Experimental Protocols: Synthesis of a Related Derivative

While specific synthetic routes for this compound are not extensively documented, the synthesis of structurally similar compounds provides a valuable template for experimental design. The following protocol outlines a representative nucleophilic substitution reaction to produce a derivative of 6-chloro-2-methylpyrimidin-4-amine, a key step in the synthesis of various biologically active molecules. This procedure is adapted from methodologies described in the patent literature for the synthesis of precursors to the anti-neoplastic drug dasatinib[4].

Objective: To synthesize 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate via nucleophilic substitution.

Materials:

-

2-methyl-4,6-dichloropyrimidine

-

Ethyl 2-aminothiazole-5-carboxylate

-

Sodium Hydride (NaH)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere of nitrogen.

-

Addition of Reagents: To the flask, add a solution of ethyl 2-aminothiazole-5-carboxylate in anhydrous dichloromethane.

-

Base Addition: Carefully add sodium hydride to the reaction mixture in a portion-wise manner at 0°C. The reaction is then allowed to stir at room temperature for 30 minutes.

-

Addition of the Pyrimidine: A solution of 2-methyl-4,6-dichloropyrimidine in anhydrous dichloromethane is added dropwise to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate.

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of a 6-chloro-2-methylpyrimidin-4-amine derivative, as described in the experimental protocol.

References

- 1. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]

- 4. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

Navigating the Landscape of 6-Chloro-5-methylpyrimidin-4-amine: A Technical Guide for Researchers

An In-depth Examination of a Pyrimidine Scaffold for Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, substituted aminopyrimidines are of significant interest to researchers in drug development for their diverse pharmacological activities. This technical guide focuses on 6-Chloro-5-methylpyrimidin-4-amine, a specific derivative, and its closely related isomers, providing a comprehensive overview of its chemical identity, properties, synthesis, and potential biological significance.

Chemical Identity and Structure Elucidation

A precise understanding of the molecular structure is paramount for any research endeavor. The name "this compound" suggests a pyrimidine ring with a chloro group at position 6, a methyl group at position 5, and an amine group at position 4. While this specific nomenclature is not widely indexed, the compound with CAS number 14394-56-0, often named 4-Amino-6-chloro-5-methylpyrimidine , represents the most probable structure.

Due to the limited availability of detailed experimental data for this exact compound, this guide also considers its close, well-documented structural isomers. The Simplified Molecular Input Line Entry System (SMILES) notation for these compounds clarifies their distinct atomic arrangements:

-

4-Amino-6-chloro-5-methylpyrimidine (CAS: 14394-56-0)

-

SMILES: CC1=C(N=CN=C1Cl)N

-

-

5-Chloro-6-methylpyrimidin-4-amine (CAS: 13040-89-6)

-

SMILES: CC1=C(C(=NC=N1)N)Cl[1]

-

-

6-Chloro-2-methylpyrimidin-4-amine (CAS: 1749-68-4)

-

SMILES: CC1=NC(=CC(=N1)Cl)N[2]

-

-

4-Chloro-6-methylpyrimidin-2-amine (CAS: 5600-21-5)

-

SMILES: CC1=CC(=NC(=N1)N)Cl

-

Physicochemical Properties

Quantitative physicochemical data are crucial for predicting the behavior of a compound in biological systems and for designing experiments. The following table summarizes the computed properties for the key isomers, sourced from the PubChem database.

| Property | 5-Chloro-6-methylpyrimidin-4-amine | 6-Chloro-2-methylpyrimidin-4-amine |

| Molecular Formula | C5H6ClN3 | C5H6ClN3 |

| Molecular Weight | 143.57 g/mol [1] | 143.57 g/mol [2] |

| XLogP3 | 0.9[1] | 1.2[2] |

| Hydrogen Bond Donor Count | 1[1] | 2[2] |

| Hydrogen Bond Acceptor Count | 3[1] | 3[2] |

| Rotatable Bond Count | 0[1] | 0[2] |

| Exact Mass | 143.0250249 Da[1] | 143.0250249 Da[2] |

| Topological Polar Surface Area | 51.8 Ų[1] | 51.8 Ų[2] |

| Heavy Atom Count | 9[1] | 9[2] |

Synthesis and Experimental Protocols

The synthesis of substituted aminopyrimidines often involves the nucleophilic aromatic substitution (SNAr) of halogenated pyrimidine precursors. The chloro groups on the pyrimidine ring are susceptible to displacement by nucleophiles such as amines.

General Synthetic Workflow

A common strategy for synthesizing compounds like this compound involves the reaction of a dichloropyrimidine with an amine. The regioselectivity of the substitution can be influenced by the position of other substituents on the pyrimidine ring and the reaction conditions.

Representative Experimental Protocol: Amination of a Chloropyrimidine

The following protocol is a general representation for the amination of a chloropyrimidine via a nucleophilic aromatic substitution reaction, adapted from established methodologies for similar transformations.

Reactant Preparation:

-

To a dry round-bottom flask maintained under an inert nitrogen atmosphere, add the chloropyrimidine precursor (1.0 equivalent).

-

Add a suitable anhydrous solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

Base Addition:

-

To the reaction mixture, add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents). The base serves to neutralize the HCl generated during the reaction.

Reaction Conditions:

-

Stir the reaction mixture at a temperature ranging from room temperature to 120°C. The optimal temperature depends on the reactivity of the specific substrates.

-

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, it can be collected by filtration.

-

Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired aminopyrimidine.

Biological Activity and Signaling Pathways

Aminopyrimidine derivatives are recognized for a wide array of biological activities, making them privileged scaffolds in drug discovery. Their planar structure and ability to form hydrogen bonds allow them to interact with various biological targets.

Known Biological Activities

-

Antimicrobial Agents : The 2-aminopyrimidine moiety is present in numerous compounds exhibiting broad-spectrum antimicrobial properties. Their structural versatility allows for modifications to enhance efficacy and overcome resistance.

-

Anticancer Agents : Many aminopyrimidine derivatives have been investigated for their anticancer properties. They can act as inhibitors of various enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have shown cytotoxic activity against cancer cell lines like HCT116 and MCF7.

-

Kinase Inhibitors : A significant application of the aminopyrimidine scaffold is in the development of kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Aminopyrimidines can act as ATP-mimics, binding to the ATP-binding pocket of kinases and inhibiting their activity. This can disrupt downstream signaling pathways that promote cell growth and survival. For example, aminopyrimidine-based molecules have been developed as inhibitors of cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and EGFR.[3]

-

Wnt Signaling Pathway Inhibition : Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is crucial in both embryonic development and adult tissue homeostasis. Dysregulation of this pathway is linked to various pathologies, and its inhibition is a therapeutic strategy in certain cancers.[4]

Conceptual Signaling Pathway Inhibition

The role of aminopyrimidine derivatives as kinase inhibitors can be visualized in the context of a generic signal transduction pathway. By blocking the activity of a specific kinase, these compounds can prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to a cellular response, such as proliferation.

Conclusion

While specific experimental data for this compound remains limited in publicly accessible literature, the analysis of its structural isomers and the broader class of aminopyrimidines reveals a scaffold of significant potential for drug discovery and development. The synthetic accessibility through established methods like nucleophilic aromatic substitution, combined with the diverse biological activities associated with the aminopyrimidine core, makes this class of compounds a rich area for further investigation. Researchers and scientists are encouraged to explore the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents, particularly in the fields of oncology and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Key Intermediates in the Synthesis of Lumacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lumacaftor (VX-809) is a key therapeutic agent in the treatment of cystic fibrosis, functioning as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Its chemical synthesis is a multi-step process reliant on the efficient preparation of several key intermediates. This guide provides an in-depth overview of the core intermediates, their synthetic pathways, and associated experimental protocols.

The synthesis of Lumacaftor, 3-(6-(1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, primarily involves the coupling of two critical fragments: a carboxylic acid moiety and an aminopyridine moiety.[2][4]

Key Intermediate 1: 1-(2,2-Difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid and its Acid Chloride

This intermediate provides the cyclopropane carboxamide portion of the final Lumacaftor molecule.[2] Its synthesis is a crucial part of the overall process.

Synthetic Pathway

The synthesis of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid and its subsequent conversion to the acid chloride can be achieved through various routes. One common pathway starts from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile.[4][5] The nitrile is treated with 1-bromo-2-chloroethane in the presence of a base to form the cyclopropanecarbonitrile.[4] This is then hydrolyzed under basic conditions to yield the carboxylic acid, which is subsequently converted to the acid chloride using a chlorinating agent like thionyl chloride.[4][5]

Caption: Synthesis of the carboxylic acid chloride intermediate.

Experimental Protocol

Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid [5]

-

Cyclopropanation: (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile is reacted with 1-bromo-2-chloroethane in the presence of a suitable base (e.g., sodium hydroxide) and a phase-transfer catalyst.

-

Hydrolysis: The resulting 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonitrile is then subjected to hydrolysis using a strong base such as sodium hydroxide in a suitable solvent system (e.g., aqueous ethanol) at elevated temperatures.[4]

-

Isolation: After acidification, the product, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, is isolated.

Conversion to Acid Chloride [4]

-

The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane) to yield the corresponding acid chloride.

Quantitative Data

| Step | Product | Yield | Purity | Reference |

| Synthesis from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile (3 steps) | 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid | 79% | 99.0% (HPLC) | [5] |

Key Intermediate 2: tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

This intermediate forms the aminopyridine core of Lumacaftor.

Synthetic Pathway

The preparation of this intermediate involves a palladium-catalyzed Suzuki coupling reaction.[4]

Caption: Synthesis of the aminopyridine intermediate.

Experimental Protocol

Synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate [4]

-

Suzuki Coupling: 2-bromo-3-methylpyridine is coupled with 3-(tert-butoxycarbonyl)phenylboronic acid using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water).

-

Amination: The resulting tert-butyl 3-(3-methylpyridin-2-yl)benzoate undergoes a series of reactions to introduce the amino group at the 6-position of the pyridine ring.

Final Assembly of Lumacaftor

The final step in the synthesis of Lumacaftor is the amide coupling of the two key intermediates.[2]

Synthetic Pathway

The acid chloride of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid is reacted with tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, followed by deprotection of the tert-butyl ester.[4]

Caption: Final assembly of Lumacaftor.

Experimental Protocol

Amide Coupling and Deprotection [2][4]

-

Amide Coupling: The acid chloride is coupled with the aminopyridine intermediate in the presence of a base like triethylamine in a solvent such as dichloromethane.[2]

-

Deprotection: The resulting tert-butyl ester precursor is then treated with an acid, such as hydrochloric acid or trifluoroacetic acid, to hydrolyze the ester and yield the final Lumacaftor product.[2][4]

Quantitative Data

| Step | Product | Yield | Reference |

| Amide Coupling | 3-(6-(1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)-t-butylbenzoate | 94% | [2] |

This technical guide highlights the critical intermediates and their synthetic routes in the production of Lumacaftor. The efficient and high-yielding synthesis of these core fragments is paramount to the overall success of the manufacturing process for this important cystic fibrosis therapy.

References

- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][1,3]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID - Patent 2555754 [data.epo.org]

- 5. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook [chemicalbook.com]

The Role of 6-Chloro-5-methylpyrimidin-4-amine in Kinase Inhibitor Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors. This technical guide focuses on the potential of the 6-Chloro-5-methylpyrimidin-4-amine core as a foundational scaffold for the development of novel kinase inhibitors.

While direct literature on kinase inhibitors derived specifically from this compound is limited, this guide will provide an in-depth analysis of closely related analogs and structurally similar compounds. By examining the synthesis, structure-activity relationships (SAR), and biological evaluation of these related molecules, we can extrapolate the potential utility and key design principles for leveraging the this compound scaffold in kinase inhibitor discovery. The presence of a reactive chlorine atom at the 6-position offers a versatile handle for synthetic elaboration, while the 4-amino and 5-methyl groups provide additional points for molecular recognition and optimization of pharmacokinetic properties.

Synthesis of Chloro-Pyrimidine Scaffolds

The synthesis of kinase inhibitors based on chloro-pyrimidine scaffolds typically involves nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a variety of nucleophiles, and cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties.

General Synthetic Strategies

Derivatives of related chloro-aminopyrimidines are often synthesized from readily available starting materials like 4,6-dichloropyrimidines. The differential reactivity of the chlorine atoms can be exploited to achieve regioselective substitution. For instance, the reaction of a dichloropyrimidine with a primary amine can yield a mono-amino derivative, which can then undergo further functionalization at the remaining chloro position.

One common approach involves the initial introduction of an amino group at the 4-position, followed by diversification at the 6-position. For example, the reaction of 4,6-dichloro-5-methoxypyrimidine with an amine like cyclopentylamine can afford the monoamino derivative in high yield[1]. Subsequent reactions can then be carried out at the remaining chloro-position.

Structure-Activity Relationship (SAR) of Related Scaffolds

The biological activity of kinase inhibitors is highly dependent on the nature and position of substituents on the core scaffold. For chloro-aminopyrimidine derivatives, key modifications are typically explored at the amino group and other positions on the pyrimidine ring to enhance potency and selectivity.

In a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, it was found that the nature of the 2-heteroaryl group was critical for anti-cancer activity, with a nitrogen atom at the ortho-position to the pyrimidine core being optimal[2]. The SAR for other parts of the molecule in this series mirrored that of related[2][3][4]triazolo[1,5-a]pyrimidines, indicating that insights from one pyrimidine-based scaffold can often be transferred to another[2].

Quantitative Data on Related Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | ATP Concentration (µM) |

| 1 | MPS1 | > 10 | 10 |

| 1 | MAPKAPK2 | > 10 | 10 |

| 1 | p70S6Kβ | 1.1 | 10 |

| Data for compound 1, N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, is sourced from a study on inhibitors of kinases with a cysteine in the hinge region[5]. |

Key Signaling Pathways

Kinase inhibitors derived from pyrimidine scaffolds are known to target a variety of signaling pathways that are often dysregulated in cancer and other diseases. Two of the most critical pathways are the PI3K-Akt and MAPK signaling cascades, which regulate cell proliferation, survival, and differentiation.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and metabolism[6][7][8][9]. It is activated by various growth factors and cytokines[9][10]. Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to exert its cellular effects[6][8][10]. Dysregulation of this pathway is a common event in many cancers[7].

Caption: The PI3K-Akt signaling pathway and points of inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis[11][12]. The pathway consists of a three-tiered kinase cascade: a MAPKKK, a MAPKK, and the MAPK[11].

Caption: The MAPK signaling pathway and potential points of inhibition.

Experimental Protocols

Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[5]

This protocol describes a key nucleophilic aromatic substitution step, which is a common reaction in the synthesis of kinase inhibitors from chloro-heterocyclic precursors.

Materials:

-

5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

-

2,6-dichloro-3-nitropyridine

-

N,N-diisopropylethylamine (DIEA)

-

Dry 1,4-dioxane

Procedure:

-

Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1 eq.) and 2,6-dichloro-3-nitropyridine (2 eq.) in dry 1,4-dioxane.

-

Add N,N-diisopropylethylamine (DIEA) (7 eq.) to the stirring solution.

-

Heat the reaction mixture to reflux for 26 hours.

-

After cooling to room temperature, remove the solvent under vacuum.

-

Purify the residue via flash chromatography to obtain the final product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[3]

This is a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

384-well white opaque assay plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

-

Kinase Reaction:

-

Add the test compound at various concentrations, the target kinase, and the kinase-specific substrate to the wells of a 384-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Generation:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control and determine the IC50 value.

Cell Viability Assay (MTT Assay)[3]

The MTT assay is a colorimetric method to assess the effect of compounds on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Generalized Experimental Workflow

The development of kinase inhibitors from a core scaffold like this compound follows a structured workflow from initial synthesis to biological evaluation.

Caption: A generalized workflow for kinase inhibitor discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the design of novel kinase inhibitors. Based on the extensive research into structurally related chloro-aminopyrimidines and other heterocyclic kinase inhibitors, it is evident that this core possesses the key features necessary for effective interaction with the ATP-binding site of various kinases. The reactive chlorine at the 6-position provides a crucial handle for synthetic diversification, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and screening of a library of derivatives based on the this compound scaffold. Key areas for exploration include:

-

Substitution at the 4-amino group: Introducing various aryl, heteroaryl, and alkyl groups to probe the solvent-exposed region of the kinase active site.

-

Derivatization at the 6-position: Utilizing the chloro group for SNAr and cross-coupling reactions to introduce moieties that can interact with specific sub-pockets of the target kinase.

-

Exploration of the 2-position: Although unsubstituted in the core, modification at this position has been shown to be important in other pyrimidine-based inhibitors.

By employing a structure-based design approach and leveraging the knowledge gained from related scaffolds, it is highly probable that potent and selective kinase inhibitors can be developed from the this compound core, contributing to the growing arsenal of targeted therapeutics.

References

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 11. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-5-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloro-5-methylpyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a three-step process commencing with the selective mono-amination of commercially available 4,6-dichloropyrimidine. The subsequent introduction of the methyl group at the C5 position is achieved via a Vilsmeier-Haack formylation, followed by a Wolff-Kishner reduction. This protocol offers a practical and accessible method for the preparation of the target compound.

Data Presentation

The following table summarizes the key quantitative parameters for each step of the synthesis.

| Step | Reaction | Starting Material | Reagents | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Selective Amination | 4,6-Dichloropyrimidine | Aqueous Ammonia | 1 : 10 | Ethanol | 100 | 12 | 75-85 |

| 2 | Vilsmeier-Haack Formylation | 6-Chloropyrimidin-4-amine | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 1 : 1.5 : 4 | Chloroform | 70 | 6 | 60-70 |

| 3 | Wolff-Kishner Reduction | 4-Amino-6-chloro-5-formylpyrimidine | Hydrazine hydrate, Potassium hydroxide (KOH) | 1 : 3 : 4 | Diethylene glycol | 190 | 4 | 65-75 |

Experimental Protocols

Step 1: Synthesis of 6-Chloropyrimidin-4-amine

This procedure outlines the selective nucleophilic aromatic substitution of one chlorine atom on the 4,6-dichloropyrimidine ring with an amino group.

-

Reaction Setup: In a sealed pressure vessel, suspend 4,6-dichloropyrimidine (1.0 eq) in ethanol.

-

Addition of Reagent: Add aqueous ammonia (28-30%, 10.0 eq) to the suspension.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

-

Add water to the residue and stir for 30 minutes.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 6-chloropyrimidin-4-amine as a white to off-white solid.

-

Step 2: Synthesis of 4-Amino-6-chloro-5-formylpyrimidine

This step involves the formylation of the electron-rich pyrimidine ring at the 5-position using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride and dimethylformamide.[1][2][3][4][5]

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, cool dimethylformamide (DMF, 4.0 eq) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Reaction with Substrate: Dissolve 6-chloropyrimidin-4-amine (1.0 eq) in chloroform and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir for 6 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-amino-6-chloro-5-formylpyrimidine.

-

Step 3: Synthesis of this compound

The final step is the reduction of the formyl group to a methyl group using the Wolff-Kishner reduction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-amino-6-chloro-5-formylpyrimidine (1.0 eq), diethylene glycol, and hydrazine hydrate (3.0 eq).

-

Initial Heating: Heat the mixture to 120°C for 1 hour.

-

Addition of Base and Final Heating: Cool the mixture slightly and add potassium hydroxide (KOH, 4.0 eq). Heat the reaction mixture to 190°C and maintain this temperature for 4 hours, allowing water and excess hydrazine to distill off.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Mandatory Visualization

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with chloropyrimidine substrates. The pyrimidine scaffold is a crucial motif in medicinal chemistry, and the functionalization of chloropyrimidines via C-C bond formation is a key strategy in the synthesis of novel drug candidates.[1] Due to their cost-effectiveness and commercial availability, chloropyrimidines are often preferred starting materials.[1] However, their lower reactivity compared to bromo or iodo analogs necessitates carefully optimized reaction conditions.[2]

These notes offer a comprehensive guide to catalyst selection, reaction optimization, and practical execution, supported by quantitative data and detailed methodologies.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organoboron species (typically a boronic acid or its ester) with an organic halide.[3] The catalytic cycle, illustrated below, involves a sensitive Pd(0) species, making the exclusion of oxygen critical for high yields and reproducibility.[1] The key steps are oxidative addition of the chloropyrimidine to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The success of the Suzuki coupling of chloropyrimidines is highly dependent on the interplay of the palladium source, ligand, base, and solvent system. The following tables summarize typical reaction conditions and outcomes for various chloropyrimidine substrates, providing a baseline for experimental design.

Table 1: Suzuki Coupling of 2,4-Dichloropyrimidines

| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 h | 71 | [5] |

| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [6][7] |

| Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 65 | [5] |

| Arylboronic acids | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane | RT | 24 h | - | [5] |

| Ortho-substituted boronic acids | Pd(PPh₃)₄ (0.03) | K₂CO₃ (3) | Toluene/Ethanol/H₂O | 55 | 12 h | Low | [8] |

Table 2: Suzuki Coupling of Other Chloropyrimidines

| Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 6-Chloro-pyrido[2,3-d]pyrimidine analog | Arylboronic acid | Pd(OAc)₂ (0.05) | - | K₃PO₄ | Toluene/Water | 130 | 17 | 94 (GC) | [2] |

| 4,6-Dichloropyrimidine | Arylboronic acid (2.2 equiv) | Pd(OAc)₂ (4) | PPh₃ (8) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12-24 | - | [5] |

| Resin-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Overnight | Moderate | [9] |

| 5-Bromo-2-chloropyrimidine | Arylboronic acid (1.2 equiv) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane | - | - | - | [10] |

Experimental Protocols

The following protocols provide a general framework for the Suzuki cross-coupling of chloropyrimidines. Optimization of specific parameters may be required for different substrates.

General Protocol for Suzuki Coupling using Conventional Heating

This procedure is suitable for a wide range of chloropyrimidine substrates.

Materials and Reagents:

-

Chloropyrimidine derivative (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)[2]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[1]

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often with water)[1][2]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Solvents for work-up and purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes)

-

Brine, Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).[3]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 mmol).[2] Then, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[3]

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.[2] Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[3]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1] Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2][3]

Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

Microwave irradiation can significantly reduce reaction times and improve yields.[6]

Materials and Reagents:

-

2,4-Dichloropyrimidine (0.5 mmol)

-

Arylboronic acid (0.5 mmol)

-

Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol)[7]

-

K₂CO₃ (1.5 mmol)[7]

-

1,4-Dioxane and Water (2:1 mixture, 6 mL total)[7]

-

Microwave reactor tube

-

Inert gas (Argon)

Procedure:

-

Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[5][7]

-

Solvent and Catalyst Addition: Add the 2:1 mixture of 1,4-dioxane and water (6 mL total volume).[7] Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%).[5]

-

Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.[6][7]

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Visualization of Workflow and Key Parameters

Experimental Workflow

The following diagram outlines a standard experimental workflow for the Suzuki cross-coupling reaction.

Caption: A standard experimental workflow for the Suzuki coupling reaction.[2]

Key Parameter Relationships

The outcome of the Suzuki coupling is governed by a set of interdependent parameters. Understanding these relationships is crucial for troubleshooting and optimization.

Caption: Logical relationships between key reaction parameters and outcomes.[3]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxidized Pd) | Ensure proper inert atmosphere techniques; use fresh catalyst.[1] |

| Insufficiently degassed solvent | Degas solvent thoroughly by sparging with inert gas or by freeze-pump-thaw cycles.[1] | |

| Non-optimal reaction conditions | Screen different bases, solvents, and temperatures.[1] | |

| Formation of Side Products (e.g., homocoupling) | Non-optimal reaction conditions | Adjust the stoichiometry of the reactants; screen different catalyst/ligand systems.[1] |

| Decomposition of Starting Material | Reaction temperature too high | Lower the reaction temperature.[1] |

| Base too strong | Use a milder base.[1] |

By carefully considering the parameters outlined in these notes and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse array of functionalized pyrimidines for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Chloro-5-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 6-Chloro-5-methylpyrimidin-4-amine as a versatile precursor for the synthesis of novel pyrimidine derivatives. The protocols detailed herein are intended for researchers in medicinal chemistry and drug discovery, offering methodologies for creating diverse compound libraries for biological screening.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile. This compound is a key starting material for generating novel derivatives due to the reactive chlorine atom at the 6-position, which is amenable to various substitution reactions. This reactivity allows for the introduction of a wide array of substituents, making it an excellent scaffold for developing new chemical entities.

Synthetic Applications

This compound serves as a valuable building block for the synthesis of novel derivatives primarily through two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the introduction of diverse aryl, heteroaryl, alkylamino, and alkoxy groups at the 6-position, leading to the generation of extensive and structurally diverse compound libraries.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution. This allows for the displacement of the chlorine atom by a variety of nucleophiles, including amines, alcohols, and thiols.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it enables the coupling of this compound with various boronic acids or esters to introduce aryl and heteroaryl moieties, which are prevalent in many kinase inhibitors.

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives of this compound.

Protocol 1: Synthesis of N-Aryl-5-methylpyrimidin-4,6-diamine Derivatives via SNAr

This protocol describes the synthesis of N-aryl derivatives by reacting this compound with various anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in n-butanol (10 mL), add the substituted aniline (1.2 mmol) and DIPEA (2.0 mmol).

-

Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-methylpyrimidin-4,6-diamine derivative.

Protocol 2: Synthesis of 6-Aryl-5-methylpyrimidin-4-amine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 6-aryl derivatives using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Sodium carbonate (Na2CO3)

-

n-Propanol

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mmol), and PPh3 (0.1 mmol).

-

Add n-propanol (15 mL) and a 2M aqueous solution of Na2CO3 (3.0 mL).

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion (typically 4-8 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 6-aryl-5-methylpyrimidin-4-amine product.

Data Presentation

The following tables summarize representative data for derivatives synthesized from chloro-pyrimidine precursors, illustrating the expected outcomes.

Table 1: Synthesis of N-Aryl-5-methylpyrimidin-4,6-diamine Derivatives

| Entry | Arylamine | Product | Yield (%) | Melting Point (°C) |

| 1 | Aniline | N-phenyl-5-methylpyrimidin-4,6-diamine | 75 | 155-157 |

| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-methylpyrimidin-4,6-diamine | 82 | 178-180 |

| 3 | 3-Chloroaniline | N-(3-chlorophenyl)-5-methylpyrimidin-4,6-diamine | 71 | 162-164 |

Table 2: Synthesis of 6-Aryl-5-methylpyrimidin-4-amine Derivatives

| Entry | Arylboronic Acid | Product | Yield (%) | Melting Point (°C) |

| 1 | Phenylboronic acid | 6-phenyl-5-methylpyrimidin-4-amine | 88 | 190-192 |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-5-methylpyrimidin-4-amine | 91 | 205-207 |

| 3 | 3-Fluorophenylboronic acid | 6-(3-fluorophenyl)-5-methylpyrimidin-4-amine | 85 | 188-190 |

Biological Applications and Signaling Pathways

Derivatives of the pyrimidine scaffold are well-known for their activity as kinase inhibitors.[4] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Novel derivatives of this compound are prime candidates for screening as inhibitors of various kinase families.

Potential Kinase Targets and Signaling Pathways

1. Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK-STAT pathway is crucial for cytokine signaling and is often hyperactivated in inflammatory diseases and hematological malignancies. Pyrimidine-based inhibitors have shown efficacy in targeting JAKs.[5]

2. PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The pyrimidine core is found in several inhibitors of kinases within this pathway.[4]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of newly synthesized compounds against a target kinase.

Materials:

-

Synthesized pyrimidine derivatives

-

Target kinase (e.g., a specific JAK or Akt isoform)

-

Kinase buffer

-

ATP

-

Substrate (peptide or protein)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase, substrate, and kinase buffer to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

The amount of product formed (or ATP consumed) is measured, often via luminescence or fluorescence, using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Table 3: Representative Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) |

| Derivative 1A | JAK2 | 50 |

| Derivative 1B | JAK2 | 150 |

| Derivative 2A | Akt1 | 80 |

| Derivative 2B | Akt1 | 250 |

Experimental Workflow Visualization

The overall process from synthesis to biological evaluation can be summarized in the following workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Synthesis of 6-Chloro-5-methylpyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction